molecular formula C12H15N3S B1438223 4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 1016648-88-6

4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1438223
M. Wt: 233.33 g/mol
InChI Key: YPQKLXYZNMLSTN-UHFFFAOYSA-N
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Description

The compound “4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a butan-2-yl group, a phenyl group, a 1,2,4-triazole ring, and a thiol group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the 1,2,4-triazole ring. This ring is a five-membered ring containing two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the thiol group. Triazoles are known to participate in various chemical reactions, and thiols are known for their nucleophilic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the thiol group could make the compound polar and potentially give it a strong odor .

Scientific Research Applications

Antimicrobial Activity

Research on derivatives of 1,2,4-triazoles, such as "4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol," has shown promising antimicrobial activities. For instance, Bayrak et al. (2009) synthesized various alkylated derivatives and Mannich base derivatives of 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, evaluating their antimicrobial activities. The study revealed that these compounds exhibited good to moderate activity against a range of microorganisms, underscoring the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Synthesis and Structural Studies

The synthesis and structural elucidation of 1,2,4-triazole derivatives have been a significant area of research. A study by Hotsulia (2019) focused on optimizing the synthesis conditions and studying the properties of S-alkylderivatives of 5-R-4-phenyl-1,2,4-triazole-3-thiol, which involved pyrrole and indole fragments. This research contributes to the understanding of the structural characteristics of 1,2,4-triazole derivatives and their potential biological activities (Hotsulia, 2019).

Anticancer Activity

The application of 1,2,4-triazole derivatives in cancer research has also been explored. Šermukšnytė et al. (2022) synthesized 1,2,4-triazol-3-ylthioacetohydrazide derivatives and tested their cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines. This study highlights the potential of 1,2,4-triazole derivatives as anticancer agents, with specific compounds showing significant activity in 3D cell culture models of cancer (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).

Anti-Inflammatory Properties

Research on the anti-inflammatory properties of substituted 5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols by Arustamyan et al. (2021) showed that these compounds could have therapeutic applications in treating inflammation. This study provides a basis for further investigation into the anti-inflammatory potential of 1,2,4-triazole derivatives (Arustamyan, Margaryan, Aghekyan, Panosyan, Muradyan, & Tumajyan, 2021).

Electronic Characteristics and Reactivity Studies

Odyntsova (2016) conducted a study on the electronic characteristics and reactivity of a 1,2,4-triazole derivative, highlighting the compound's absorption spectra in various solvents and its potential for electrophilic substitution reactions. This research aids in understanding the electronic properties and reactivity of triazole derivatives, which is crucial for their application in chemical synthesis and drug development (Odyntsova, 2016).

Future Directions

The study of triazole compounds is a vibrant field due to their wide range of biological activities. Future research could involve synthesizing the compound and studying its properties and potential applications .

properties

IUPAC Name

4-butan-2-yl-3-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-3-9(2)15-11(13-14-12(15)16)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQKLXYZNMLSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=NNC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol
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4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol
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4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol
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4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol
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Reactant of Route 6
4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol

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